molecular formula C15H20N2O2 B2946347 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea CAS No. 2097908-89-7

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea

Katalognummer B2946347
CAS-Nummer: 2097908-89-7
Molekulargewicht: 260.337
InChI-Schlüssel: CHFVQUYZWGCRRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been studied extensively for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Wirkmechanismus

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and other cardiovascular diseases. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and lowers blood pressure. Additionally, this compound has been shown to inhibit cancer cell growth and migration by modulating the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound reduces blood pressure, inhibits cancer cell growth and migration, and reduces brain damage and improves neurological function after ischemic stroke. Additionally, this compound has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea in lab experiments is its high selectivity for 20-HETE synthase. This allows researchers to specifically target the production of 20-HETE without affecting other enzymes or pathways. Additionally, this compound has been shown to be effective in animal models, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored and evaluated.

Zukünftige Richtungen

There are several future directions for research on 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes, kidney disease, and pulmonary hypertension. Finally, more research is needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea involves the reaction of 3-methylphenyl isocyanate with (1-hydroxycyclohex-2-en-1-yl)methanol in the presence of a catalyst. The product is then purified through column chromatography to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is hypertension, as this compound has been shown to reduce blood pressure in animal models. Additionally, this compound has been investigated for its potential anti-cancer properties, as it inhibits the growth and migration of cancer cells. Another area of research is ischemic stroke, as this compound has been found to reduce brain damage and improve neurological function in animal models.

Eigenschaften

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-6-5-7-13(10-12)17-14(18)16-11-15(19)8-3-2-4-9-15/h3,5-8,10,19H,2,4,9,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFVQUYZWGCRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.